5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Contextual Significance of the Pyrrolo[2,3-c]pyridine (6-Azaindole) Core in Synthetic and Chemical Biology
The pyrrolopyridine framework, commonly known as azaindole, is a privileged structure in medicinal chemistry and drug discovery. mdpi.com Azaindoles are bioisosteres of both indole (B1671886) and purine (B94841) systems, meaning they have similar shapes and electronic properties, which allows them to interact with biological targets in a similar fashion. researchgate.net There are four isomers of azaindole—4-, 5-, 6-, and 7-azaindole (B17877)—which are formed by the fusion of a pyrrole (B145914) ring with a pyridine (B92270) ring. mdpi.comresearchgate.net
The inclusion of a nitrogen atom in the six-membered ring, as seen in the 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine) core, can significantly modulate a molecule's physicochemical properties. This modification can lead to enhanced aqueous solubility, altered lipophilicity, and the introduction of an additional hydrogen bond acceptor, which may improve binding affinity to biological targets. mdpi.com Consequently, the azaindole scaffold is integral to numerous biologically active molecules and has been successfully incorporated into FDA-approved drugs. Its derivatives have shown promise in the development of kinase inhibitors, which are crucial in oncology research, as well as potential antiviral agents and diagnostic tools for conditions like Alzheimer's disease. mdpi.com
Table 1: Comparison of Physicochemical Properties of Azaindole Isomers
Compound Isomer Molecular Formula Molecular Weight Topological Polar Surface Area (TPSA) LogP 4-Azaindole (B1209526) Pyrrolo[3,2-b]pyridine C₇H₆N₂ 118.14 28.68 Ų 1.15 5-Azaindole Pyrrolo[3,2-c]pyridine C₇H₆N₂ 118.14 40.91 Ų 0.74 6-Azaindole Pyrrolo[2,3-c]pyridine C₇H₆N₂ 118.14 28.68 Ų 1.08 7-Azaindole Pyrrolo[2,3-b]pyridine C₇H₆N₂ 118.14 28.68 Ų 1.26
Note: Physicochemical properties are calculated values and may vary slightly between different sources.
The Strategic Role of Halogenation in Heterocyclic Compound Development
The introduction of halogen atoms, such as bromine, into heterocyclic compounds is a widely used and effective strategy in modern drug discovery. Halogenation can profoundly influence a molecule's properties in several beneficial ways. It can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier. Furthermore, halogen atoms can block sites of metabolic degradation, thereby extending the compound's lifetime in the body. mdpi.com
From a synthetic standpoint, halogens, particularly bromine and iodine, are exceptionally useful. They serve as versatile "handles" for further chemical modification. The carbon-bromine bond can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. This allows for the attachment of a diverse array of chemical fragments to the heterocyclic core, enabling the rapid generation of libraries of new compounds for biological screening. mdpi.com The use of highly halogenated heterocyclic systems as scaffolds for the sequential replacement of halogen atoms with other functionalities is a powerful approach for creating novel and highly substituted molecules.
Overview of Research Trajectories for 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
While direct and extensive research on this compound is not widely published, its chemical structure points to a clear research trajectory as a valuable intermediate building block in synthetic chemistry. The molecule combines three key features: the biologically relevant 6-azaindole core, a bromine atom at the 5-position, and a methyl group at the N1 position.
The N1-methylation of the pyrrole ring is a significant modification. It removes the N-H group, which would otherwise act as a hydrogen bond donor. This change alters the molecule's potential interactions with biological targets and can prevent N-alkylation side reactions during synthesis.
The bromine atom at the 5-position is the most synthetically important feature. It activates the molecule for facile diversification. Researchers can utilize this bromo-substituent as a synthetic handle for late-stage functionalization via cross-coupling reactions. This strategy allows for the efficient synthesis of a wide range of derivatives where the bromine is replaced with various aryl, heteroaryl, or alkyl groups. Such an approach is central to structure-activity relationship (SAR) studies in drug discovery, where chemists systematically modify a lead compound to optimize its biological activity and properties. Therefore, the primary research trajectory for this compound is its use as a scaffold to generate novel, more complex molecules for evaluation as potential therapeutic agents, particularly in fields where azaindoles have already shown significant promise, such as kinase inhibition. mdpi.com
Scope and Academic Objectives of the Research Outline
The objective of this article is to provide a focused scientific overview of this compound. The scope is strictly limited to its chemical nature and its role in research, as inferred from its structural components. This analysis is based on the established importance of its core scaffold, the strategic utility of halogenation in medicinal chemistry, and the synthetic possibilities it presents. The aim is to detail the significance of the pyrrolo[2,3-c]pyridine nucleus and the strategic implications of its N-methylation and C-bromination for the design and synthesis of new chemical entities.
Table 2: List of Chemical Compounds Mentioned
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-4-8(9)10-5-7(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABYASJBXWKVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=NC=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 5 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine
Transformations Involving the Bromine Moiety
The bromine atom at the 5-position of the pyrrolo[2,3-c]pyridine scaffold serves as a key handle for a variety of chemical transformations, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyrrolopyridine readily participates in several of these reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a widely used method for creating biaryl structures. This reaction is applicable to various bromo-substituted nitrogen heterocycles. uzh.chnih.govnih.gov For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with a range of arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst. nih.gov This suggests a similar reactivity for 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, enabling the introduction of diverse aryl and heteroaryl substituents. The optimization of reaction conditions, including the choice of palladium source, ligand, and base, is crucial for achieving high yields, especially with nitrogen-rich heterocycles that can inhibit the catalyst. nih.gov
Heck Reaction: While specific examples with this compound are not detailed in the provided results, the Heck reaction, which couples halides with alkenes, is a common transformation for aryl bromides. This reaction would allow for the introduction of vinyl groups at the 5-position.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This method has been successfully applied to other bromo-substituted heterocycles, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines, using a palladium catalyst and a copper(I) cocatalyst. soton.ac.uk This indicates the feasibility of introducing alkynyl moieties onto the this compound core, which can serve as versatile intermediates for further derivatization. rsc.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp2, sp3, and sp hybridized carbon atoms. wikipedia.org Although not as frequently used in industrial applications as the Suzuki or Heck reactions due to the sensitivity of the organozinc reagents, it offers a powerful alternative for complex syntheses. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki | Organoboron compounds (e.g., arylboronic acids) | Pd(PPh₃)₄, K₃PO₄ | C-C (Aryl-Aryl) |
| Heck | Alkenes | Pd(OAc)₂, PPh₃ | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₄, CuI | C-C (Aryl-Alkynyl) |
| Negishi | Organozinc compounds | Pd(0) or Ni(0) complexes | C-C (Aryl-Alkyl/Aryl/etc.) |
Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position
Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce nucleophiles at the 5-position. This reaction is particularly effective for electron-deficient aromatic rings. In some cases, such as with 5-bromo-1,2,3-triazines, SNAr reactions with phenols have been developed. nih.gov The feasibility of SNAr on this compound would depend on the electronic nature of the pyrrolopyridine ring system and the strength of the incoming nucleophile.
Formation of Organometallic Intermediates
The bromine atom can be utilized to form organometallic intermediates, which can then react with various electrophiles.
Lithiation: Treatment with a strong organolithium base, such as n-butyllithium, can lead to lithium-halogen exchange, forming a 5-lithiated pyrrolopyridine species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Grignard Reactions: Similar to lithiation, the formation of a Grignard reagent can be achieved by reacting the bromo-substituted compound with magnesium metal. The resulting organomagnesium species is a powerful nucleophile that can participate in numerous carbon-carbon bond-forming reactions.
Functionalization of the Pyrrolo[2,3-c]pyridine Heterocycle
Beyond transformations at the bromine site, the heterocyclic core of this compound offers additional opportunities for derivatization.
Electrophilic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine (B92270) ring. pearson.comaklectures.comyoutube.com This is due to the electron-donating nature of the nitrogen atom, which increases the electron density of the pyrrole ring. pearson.com Electrophilic substitution on pyrrole typically occurs at the 2-position (alpha to the nitrogen). pearson.comaklectures.com Therefore, in this compound, the positions on the pyrrole ring are potential sites for electrophilic attack, such as nitration, halogenation, or Friedel-Crafts reactions, under appropriate conditions.
Derivatization at the Pyridine Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can undergo reactions typical of tertiary amines.
N-oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide in acetic acid, can lead to the formation of the corresponding N-oxide. researchgate.netresearchgate.net This transformation can alter the electronic properties of the ring system and provide a handle for further functionalization.
Quaternization: Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. This modification introduces a positive charge and can significantly impact the compound's solubility and biological activity.
Substitutions and Transformations on the Pyridine Ring
The bromine atom on the pyridine ring of this compound is the primary site for chemical modification, enabling the synthesis of diverse derivatives through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity and are extensively used in the development of pharmacologically active agents.
One of the key transformations is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. In one documented example, this compound was reacted with 1-[4-(methylsulfonyl)phenyl]piperazine (B62840) to yield 1-methyl-5-[4-(4-methylsulfonylphenyl)piperazin-1-yl]pyrrolo[2,3-c]pyridine. google.com This reaction demonstrates the substitution of the bromine atom with a piperazine (B1678402) moiety, a common structural motif in medicinal chemistry. google.com The synthesis of the starting material itself involves the methylation of 5-bromo-1H-pyrrolo[2,3-c]pyridine using sodium hydride and iodomethane. google.com
Another critical transformation is the Suzuki cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. Patent literature indicates that intermediates with the this compound scaffold can be reacted with various aryl or heteroaryl boronic acids or their corresponding esters to generate more complex derivatives. google.com This method is a cornerstone for creating biaryl structures, which are prevalent in many biologically active compounds.
The synthesis of the core scaffold, this compound, has been achieved via a multi-step sequence starting from 6-bromo-N,4-dimethylpyridin-3-amine. google.com This precursor undergoes a cyclization reaction initiated by treatment with n-butyllithium, followed by the introduction of a formyl group using N,N-dimethylformamide (DMF), which ultimately leads to the formation of the pyrrole ring fused to the pyridine core. google.com
Below is a table summarizing key substitution reactions involving the this compound scaffold.
| Reactant | Coupling Partner | Reaction Type | Product | Yield |
| This compound | 1-[4-(methylsulfonyl)phenyl]piperazine | Buchwald-Hartwig Amination | 1-methyl-5-[4-(4-methylsulfonylphenyl)piperazin-1-yl]pyrrolo[2,3-c]pyridine | 80% google.com |
| 5-bromo-1H-pyrrolo[2,3-c]pyridine | Iodomethane | N-methylation | This compound | 89% google.com |
Strategies for Complex Derivative Formation
The development of complex molecules from the this compound core primarily relies on the functionalization of the C5-bromo position. However, detailed research findings on more intricate transformations such as annulation reactions or the synthesis of specific bioconjugates originating directly from this compound are not extensively documented in the reviewed literature. The strategies discussed below are based on general principles of heterocyclic chemistry and examples from closely related structures.
Annulation and Ring-Forming Reactions
There is currently a lack of specific, published examples of annulation or ring-forming reactions that utilize this compound as the starting material to construct additional fused ring systems.
Synthesis of Conjugates and Bioconjugates
While the derivatives of this compound are developed as potential pharmaceutical agents and imaging agents, specific details on their conjugation to biomolecules like proteins, peptides, or nucleic acids to form bioconjugates are not available in the reviewed scientific literature. google.comgoogle.com The synthesis of such bioconjugates would typically involve introducing a reactive functional group onto the pyrrolopyridine scaffold that can then be used for covalent attachment to a biological macromolecule.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution. For 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, 1D NMR provides foundational information, while 2D NMR techniques are essential for unambiguously assembling the molecular puzzle.
Basic proton NMR (¹H NMR) data has been reported for this compound, confirming its synthesis. google.com The reported chemical shifts provide initial evidence of the proton environment within the molecule.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H-4 | 9.90 | s |
| H-6 | 7.68 | s |
| H-2 | 7.22 | d |
| H-3 | 6.44 | d |
| N-CH₃ | 3.11 | s |
Source: WO2015191506A2 google.com
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for establishing the precise bonding framework and spatial relationships between atoms, which is particularly important for substituted heterocyclic systems where spectral overlap and complex coupling can obscure 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals for H-2 (δ 7.22) and H-3 (δ 6.44), confirming their connectivity within the pyrrole (B145914) ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to assign the carbon signals corresponding to each protonated position on the pyrrolo[2,3-c]pyridine core.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting different parts of the molecule and for identifying quaternary (non-protonated) carbons. For instance, the methyl protons (δ 3.11) would show an HMBC correlation to the C8a carbon and the C2 carbon, confirming the N-methylation site and the connectivity across the pyrrole ring. The H-6 proton would show correlations to C4 and C7a, defining the pyridine (B92270) ring's substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are bonded. NOESY is invaluable for determining stereochemistry and conformation. In this molecule, a NOESY spectrum would show a correlation between the N-methyl protons and the H-2 proton, providing definitive proof of the methyl group's position at N-1.
While full 2D NMR data for the title compound is not publicly available, analysis of related 1H-pyrrolo[3,2-c]pyridine derivatives illustrates the utility of these methods. In these analogs, extensive ¹H, ¹³C, and HMBC correlations were used to confirm the structure and assign all signals unambiguously. nih.gov
Application of Advanced Pulse Sequences for Complex Structures
For more complex derivatives or when dealing with low sample concentrations, advanced pulse sequences are employed. Techniques like 1,1-ADEQUATE would allow for the direct observation of carbon-carbon correlations, providing an unbroken map of the carbon skeleton. Selective 1D NOE or 1D TOCSY (Total Correlation Spectroscopy) experiments can be used to irradiate a specific proton signal and observe which other protons are spatially close or part of the same spin system, respectively. These targeted experiments can resolve ambiguities that might remain after standard 2D analysis.
Solid-State NMR for Polymorphic Studies or Crystal Structures
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly useful for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for analyzing crystal structures where single crystals suitable for X-ray diffraction cannot be grown. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR experiment used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. By analyzing the chemical shifts and anisotropic interactions in the solid state, ssNMR can provide detailed information about molecular packing, intermolecular interactions, and the presence of different crystalline or amorphous forms.
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
Single Crystal X-ray Diffraction for Definitive Structural Determination
Obtaining a single crystal of this compound and analyzing it via X-ray diffraction would provide an unambiguous confirmation of its structure. The resulting crystallographic data would yield a detailed molecular model, confirming the planarity of the fused ring system and the precise geometry of the bromo- and methyl-substituents.
Although a crystal structure for the specific title compound is not available in the literature, data from related heterocyclic systems like substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives demonstrate the power of this technique. acs.org For these molecules, X-ray analysis confirmed their planar conformation and revealed how they pack in the crystal, often through π-π stacking interactions, which are crucial for the properties of materials. acs.org
Table 2: Illustrative Crystallographic Data for a Related Heterocycle (2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568 |
| b (Å) | 11.0690 |
| c (Å) | 26.4243 |
| β (°) | 92.777 |
| V (ų) | 1127.4 |
Source: Molecules, 10(4), 360-366 acs.org
Co-Crystallization Studies for Protein-Ligand Complex Elucidation
Many pyrrolopyridine derivatives are designed as kinase inhibitors, targeting the ATP-binding site of specific proteins. nih.gov Co-crystallization is an essential technique in drug discovery where the target protein is crystallized in complex with the inhibitor (ligand). Subsequent X-ray diffraction analysis of this co-crystal reveals the precise binding mode of the inhibitor.
Should this compound or a derivative be investigated as a kinase inhibitor, co-crystallization studies would be paramount. These studies would identify the specific amino acid residues in the protein's active site that interact with the inhibitor. Key interactions, such as hydrogen bonds between the pyridine nitrogen and hinge region residues of a kinase, or hydrophobic interactions involving the aromatic rings, would be visualized. This information is critical for understanding the basis of the inhibitor's potency and selectivity and for guiding further structure-activity relationship (SAR) studies to design more effective therapeutic agents. For example, studies on related pyrrolo[2,3-d]pyrimidine inhibitors have utilized co-crystallization with surrogate kinases to understand these binding interactions and rationalize compound potency. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which allows for the confirmation of its chemical formula, C₈H₈BrN₂.
The study of fragmentation patterns in mass spectrometry offers a roadmap to the molecule's structural architecture. While specific fragmentation data for this compound is not extensively documented in the public domain, fragmentation mechanisms can be predicted based on the known behavior of related N-methylated and halogenated heterocyclic compounds.
Upon ionization in a mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound would be formed. Subsequent fragmentation is likely to proceed through several key pathways:
Alpha-Cleavage: A common fragmentation for N-alkyl compounds is the cleavage of the bond alpha to the nitrogen atom. youtube.com In this case, the loss of the methyl radical (•CH₃) from the pyrrole nitrogen would lead to a stable cation.
Halogen Cleavage: The carbon-bromine bond is susceptible to cleavage, resulting in the loss of a bromine radical (•Br). youtube.com This would generate a prominent fragment ion corresponding to the 1-methyl-1H-pyrrolo[2,3-c]pyridine cation.
Ring Cleavage: Fragmentation of the bicyclic ring system can also occur, though these pathways are often more complex. This could involve the cleavage of the pyrrole or pyridine ring, leading to a variety of smaller fragment ions.
A hypothetical fragmentation pathway is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Mechanism |
| [M]⁺• | [M - CH₃]⁺ | •CH₃ | Alpha-cleavage at the N-methyl group. |
| [M]⁺• | [M - Br]⁺ | •Br | Cleavage of the C-Br bond. |
| [M - CH₃]⁺ | Further ring fragments | Various | Subsequent cleavage of the heterocyclic rings. |
This table represents a predictive model based on general fragmentation principles of similar chemical structures.
A key feature in the mass spectrum of a brominated compound is its distinctive isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic pair of peaks (M and M+2) in the mass spectrum for any bromine-containing fragment, with an intensity ratio of roughly 1:1. libretexts.org
The presence of this isotopic pattern for the molecular ion of this compound and its bromine-containing fragments provides definitive evidence of the presence and number of bromine atoms in the ion.
| Isotope | Natural Abundance (%) |
| ⁷⁹Br | ~50.7 |
| ⁸¹Br | ~49.3 |
Data sourced from general chemical principles. libretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. While a specific, published vibrational analysis for this compound is not available, the expected spectral features can be inferred from studies on related pyrrole, pyridine, and substituted azaindole systems. researchgate.netaps.org
The key vibrational modes for this compound would include:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The methyl group C-H stretching will appear in the 3000-2850 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the pyrrolopyridine ring system are expected to produce a series of bands in the 1650-1400 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bonds within the rings and the N-methyl bond will also contribute to the fingerprint region of the spectrum.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.
Ring Bending and Deformation Modes: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands arising from in-plane and out-of-plane bending and deformation modes of the entire ring system.
A table of predicted characteristic vibrational frequencies is provided below:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the pyrrolopyridine ring protons. |
| Aliphatic C-H Stretch | 3000 - 2850 | Arising from the N-methyl group. |
| C=C and C=N Stretch | 1650 - 1400 | Multiple bands expected from the bicyclic aromatic system. |
| C-N Stretch | 1350 - 1250 | Involving the N-methyl and ring nitrogen bonds. |
| C-Br Stretch | 600 - 500 | Dependent on the overall molecular structure. |
This table is a predictive guide based on established group frequencies for similar structural motifs.
Chiroptical Spectroscopies (e.g., CD, ORD) for Chiral Derivatives
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a chiral center, for instance, through substitution with a chiral moiety, would render the resulting derivative amenable to chiroptical analysis.
Should a chiral derivative of this compound be synthesized, its CD spectrum would reveal information about the absolute configuration of the stereocenter and the conformational preferences of the molecule in solution. capes.gov.brnih.gov The Cotton effects observed in the CD spectrum, which are the differential absorption of left and right circularly polarized light, are highly sensitive to the three-dimensional arrangement of chromophores. The pyrrolopyridine core, being aromatic, would act as a major chromophore, and its interaction with the chiral substituent would give rise to a characteristic CD signature.
The analysis would involve:
Determining Absolute Configuration: By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with theoretical calculations, the absolute stereochemistry of the new derivative could be assigned.
Conformational Studies: Changes in the CD spectrum upon variation of solvent polarity or temperature can provide insights into the conformational equilibrium of the molecule.
The application of chiroptical spectroscopy would be a critical step in the full stereochemical elucidation of any chiral derivatives of this compound.
Theoretical and Computational Investigations of 5 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and energy. These calculations form the foundation for understanding a molecule's stability, geometry, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules. By calculating the electron density, DFT can determine the molecule's optimized geometry, including bond lengths and angles, as well as electronic characteristics like dipole moment and charge distribution.
For the 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. Studies on related azaindole isomers have shown that the fused pyrrolopyridine ring system is essentially planar. mdpi.comresearchgate.net The primary geometric parameters, such as the lengths of the carbon-carbon and carbon-nitrogen bonds within the rings, can be precisely calculated. The bromine and methyl substituents introduce specific electronic and steric effects. The bromine atom acts as an electron-withdrawing group through induction, while the N-methyl group introduces steric bulk and donates electron density.
Table 1: Representative DFT-Calculated Properties for a Pyrrolopyridine Scaffold (Note: This table is illustrative of typical DFT outputs for this class of compounds, as specific published data for this compound is not available.)
| Parameter | Predicted Value | Description |
| Total Energy | -2850.5 Hartree | The total electronic energy of the optimized molecule. |
| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |
| Bond Length (C4-C5) | 1.41 Å | The distance between atoms C4 and C5. |
| Bond Angle (C3-C3a-N4) | 108.5° | The angle formed by atoms C3, C3a, and N4. |
| Mulliken Charge on N1 | -0.45 e | The partial negative charge on the pyrrole (B145914) nitrogen atom. |
| Mulliken Charge on Br | -0.12 e | The partial negative charge on the bromine atom. |
Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Elucidation
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack. The locations of the HOMO and LUMO densities indicate the likely sites for these reactions. Computational studies on a related derivative, 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, have utilized Fukui indices, which are derived from FMO theory, to identify specific nucleophilic and electrophilic sites on the molecule. The HOMO is expected to be distributed across the electron-rich pyrrole ring, while the LUMO may be concentrated on the pyridine (B92270) ring, influenced by the electronegative bromine atom. This distribution helps in elucidating potential reaction pathways, such as electrophilic substitution or metal-catalyzed coupling reactions.
Table 2: Representative Frontier Molecular Orbital Data (Note: The values below are representative for demonstrating the concept and are not specific experimental or calculated results for this molecule.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference, indicating chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for understanding charge distribution and predicting sites for intermolecular interactions. The MEP map is color-coded to indicate different potential values: red typically signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate areas of intermediate potential.
For this compound, the MEP map would reveal distinct regions of charge concentration. Strong negative potential (red) is expected around the pyridine nitrogen (N4) due to its lone pair of electrons. The bromine atom would also contribute to a region of negative or neutral potential. Conversely, areas of positive potential (blue) would likely be located around the hydrogen atoms of the methyl group and the aromatic C-H protons. Such maps are critical for predicting non-covalent interactions like hydrogen bonding and halogen bonding, which are key in molecular recognition processes, such as a drug binding to its receptor. Studies on other azaindole derivatives have successfully used MEP comparisons to understand structure-activity relationships. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend theoretical investigations into the dynamic behavior of molecules and their interactions with other entities, such as proteins.
Conformational analysis aims to identify all possible spatial arrangements (conformers) of a molecule and determine their relative stabilities. For this compound, the fused bicyclic core is rigid and largely planar. mdpi.com Therefore, the primary source of conformational flexibility is the rotation of the methyl group attached to the N1 nitrogen.
Computational methods can be used to generate an energy landscape by calculating the molecule's total energy as the methyl group is rotated around the C-N bond. This analysis reveals the energy barriers between different rotational conformers and identifies the most stable (lowest energy) conformation. Understanding the preferred conformation is essential as it dictates the shape of the molecule that will be presented for interaction with other molecules, such as a protein's binding site.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's affinity for its receptor. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol.
Derivatives of the closely related 4-azaindole (B1209526) scaffold have been investigated as potent inhibitors of protein kinases like EGFR and PAK1. tandfonline.comnih.gov Docking studies of these compounds revealed key interactions, such as hydrogen bonds between the azaindole core and backbone residues of the kinase hinge region, as well as hydrophobic interactions with other residues in the active site.
Table 3: Illustrative Molecular Docking Results for this compound with a Protein Kinase (Note: This table presents hypothetical but realistic docking simulation results, as specific published data for this compound is not available.)
| Parameter | Value / Residue | Interaction Type |
| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding. |
| Interacting Residues | ||
| Met 120 | Hydrogen Bond (with N4 of ligand) | |
| Leu 55 | Hydrophobic Interaction | |
| Val 63 | Hydrophobic Interaction | |
| Ala 118 | Hydrophobic Interaction | |
| Lys 72 | Halogen Bond (with Br of ligand) |
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their interactions with biological targets over time. For azaindole derivatives, MD simulations have been instrumental in elucidating their binding mechanisms to various proteins.
In studies of related 7-azaindole (B17877) derivatives, MD simulations have been employed to investigate their interaction with targets such as the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and human angiotensin-converting enzyme 2 (hACE2). nih.gov These simulations revealed that specific derivatives could form stable, non-covalent interactions with key amino acid residues at the binding interface. nih.gov For instance, hydrogen bonding and pi-pi stacking interactions were identified as crucial for the stability of the ligand-protein complex. nih.gov
Although no direct MD simulation studies on this compound have been reported, it is plausible that this compound would also engage in similar types of interactions. The pyrrolopyridine core provides a scaffold for hydrogen bonding, while the aromatic system can participate in pi-pi stacking with aromatic residues in a protein's binding pocket. The bromo- and methyl-substituents would further influence the electronic and steric properties, potentially modulating the binding affinity and selectivity. A hypothetical MD simulation of this compound with a target protein would likely focus on the stability of these interactions over the simulation time, providing insights into its potential as an inhibitor.
A summary of typical parameters that would be considered in an MD simulation study of a small molecule like this compound is presented in the table below.
| Parameter | Description | Typical Value/Software |
| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |
| Water Model | Describes the behavior of water molecules in the simulation. | TIP3P, SPC/E |
| Simulation Time | The total time the molecular motion is simulated. | 100-500 nanoseconds |
| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Analysis Metrics | Properties calculated from the simulation trajectories to understand binding. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Focus on Molecular Descriptors)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
The development of predictive QSAR/QSPR models begins with the calculation of a wide range of molecular descriptors for a series of compounds with known activities or properties. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological pharmacophore models), and 3D (e.g., steric and electronic fields). nih.gov
For a compound like this compound, relevant molecular descriptors would include:
Topological Descriptors: These describe the atomic connectivity, such as the Balaban J index and Wiener index.
Electronic Descriptors: These relate to the electronic properties, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies.
Steric/Geometrical Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that links a selection of these descriptors to the observed activity. nih.gov The predictive power of the model is assessed using internal and external validation techniques. nih.gov
Once a validated QSAR model is established, it can be used to understand how specific structural features of the molecules influence their activity. For instance, a QSAR study on a series of pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors revealed that certain physicochemical properties were important for their anticancer activity. nih.gov The study predicted that the compounds adhered well to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov
In the context of this compound, a QSAR study could correlate its structural features with its potential binding affinity to a particular target. For example, the presence of the bromine atom at the 5-position could be shown to contribute positively or negatively to the binding affinity through a specific descriptor in the QSAR equation. Similarly, the methyl group on the pyrrole nitrogen could be analyzed for its steric and electronic contributions.
The following table provides examples of molecular descriptors that would be calculated and potentially used in a QSAR study of this compound and its analogs.
| Descriptor Type | Example Descriptor | Information Provided |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Balaban J index | Degree of branching in the molecule |
| Geometrical | Molecular Surface Area | Overall size and shape |
| Electronic | Dipole Moment | Polarity of the molecule |
| Quantum-Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability |
| Lipophilicity | LogP | Partitioning between octanol (B41247) and water, an indicator of bioavailability |
By applying these computational methodologies, researchers can gain significant insights into the behavior of this compound at a molecular level, guiding the design and synthesis of new derivatives with improved therapeutic potential.
Biological and Mechanistic Studies of 5 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine and Its Scaffold Strictly Excluding Clinical/safety/dosage Data
Molecular Target Identification and Engagement
No specific studies identifying or detailing the molecular targets of 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine were found. Research on related but structurally distinct isomers is summarized below for context, though these findings cannot be directly extrapolated to the compound .
Enzyme Inhibition Mechanisms
There is no available information detailing the enzyme inhibition mechanisms of this compound. However, studies on other pyrrolopyridine scaffolds have shown activity against various enzymes:
Kinase Inhibition: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). For instance, one study reported a series of these derivatives with significant inhibitory activity against FGFR1, 2, and 3. rsc.orgrsc.org Another related compound, Pexidartinib, which contains a 1H-pyrrolo[2,3-b]pyridine core, is a known inhibitor of multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit, and Flt-3. mdpi.com
Other Enzymes: The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to design inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities by disrupting microtubule dynamics. nih.gov
Receptor Binding Studies and Selectivity Profiling
No receptor binding studies or selectivity profiles for this compound targeting dopamine (B1211576) D3 receptors, Insulin Growth Factor Receptors, bromodomains, or the tau protein are available in the current literature.
Biophysical Characterization of Protein-Ligand Interactions
There is no published data on the biophysical characterization (e.g., SPR, ITC, Ligand-based NMR) of protein-ligand interactions for this compound.
Cellular Pathway Modulation in In Vitro Models
No studies were found that investigate the effects of this compound on cellular pathways in in vitro models.
Investigation of Signaling Cascades and Molecular Networks
Information regarding the modulation of specific signaling cascades or molecular networks by this compound is not available. For context, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines. nih.gov Similarly, certain 1H-pyrrolo[2,3-b]pyridine derivatives that inhibit FGFR have been observed to induce apoptosis and inhibit migration and invasion in breast cancer cells. rsc.org
Gene Expression and Proteomic Analysis in Response to Compound Exposure
No data from gene expression or proteomic analyses in response to exposure to this compound could be located in the searched literature.
Structure-Activity Relationship (SAR) Studies on the Pyrrolo[2,3-c]pyridine Scaffold (Focus on Structural Features and Binding)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrrolo[2,3-c]pyridine scaffold, these studies are crucial for designing compounds with improved potency and selectivity towards specific biological targets.
Impact of Halogenation and N-Substitution on Target Interaction
The introduction of a halogen atom, such as bromine, at the C5 position of the pyrrolo[2,3-c]pyridine ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. Halogenation can affect lipophilicity, metabolic stability, and the potential for halogen bonding, a non-covalent interaction that can contribute to binding affinity.
The methylation at the N1 position of the pyrrole (B145914) ring also plays a critical role. The N-methyl group can impact the molecule's conformation and its ability to act as a hydrogen bond donor. In some related heterocyclic structures, N-methylation has been shown to abolish activity, suggesting that the N-H group might be crucial for hydrogen bonding with the target protein. nih.gov However, in other cases, N-methylation can enhance potency or improve pharmacokinetic properties.
While direct SAR data for this compound is scarce, studies on related pyrrolopyridine isomers offer valuable insights. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, substitutions on the pyrrole nitrogen and the pyridine (B92270) ring were found to be critical for their activity as phosphodiesterase 4B (PDE4B) inhibitors. nih.gov
Substituent Effects on Binding Affinity and Selectivity
The nature and position of substituents on the pyrrolo[2,3-c]pyridine scaffold are key determinants of binding affinity and selectivity. The electronic and steric properties of these substituents can modulate interactions with the active site of a target protein.
For example, in pyrazolo[4,3-c]pyridines, which share a similar bicyclic core, small N-1 substituents like methyl and ethyl groups on an indole (B1671886) system appended to the core resulted in potency comparable to the unsubstituted analog in a protein-protein interaction inhibition assay. acs.org Conversely, larger, more polar groups at the same position led to a decrease in activity. acs.org This suggests that the size and polarity of substituents at this position are critical for optimal binding.
In the context of kinase inhibition, a common application for such scaffolds, the pyrrolo[2,3-b]pyridine core has been utilized as a mimic of the purine (B94841) ring of ATP, binding to the hinge region of the kinase. wikipedia.org The substituents on this core are then designed to interact with specific pockets in the ATP-binding site to achieve potency and selectivity. For instance, in a study on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, specific substitution patterns were identified that led to potent and selective compounds. rsc.org
The following table summarizes the general effects of substituents on related pyrrolopyridine scaffolds, which could be extrapolated to the pyrrolo[2,3-c]pyridine core.
| Scaffold Position | Substituent Type | Potential Impact on Activity |
| Pyrrole N1 | Methyl | Can increase or decrease activity depending on the target; may improve pharmacokinetic properties. |
| Pyridine C5 | Halogen (e.g., Bromo) | Can enhance binding through halogen bonds; affects lipophilicity and metabolic stability. |
| Other positions | Various functional groups | Can be tailored to interact with specific pockets of the target protein, influencing both affinity and selectivity. |
Chemoinformatic and Cheminformatic Approaches for Molecular Probe Design and Target Prediction
Chemoinformatic and cheminformatic approaches are powerful tools in modern drug discovery, enabling the design of novel molecular probes and the prediction of their biological targets. These computational methods are particularly valuable when experimental data is limited, as is the case for this compound.
Molecular docking is a widely used technique to predict the binding mode of a small molecule to the three-dimensional structure of a target protein. For the pyrrolo[2,3-c]pyridine scaffold, docking studies could be employed to virtually screen a library of derivatives against various targets, such as kinases or G-protein coupled receptors, to identify potential hits. For example, molecular docking studies on pyrrolo[2,3-b]pyridine derivatives have been used to understand their binding mode as c-Met kinase inhibitors, revealing key hydrogen bonding interactions with the protein's hinge region. tandfonline.comsci-hub.se
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. Such models could guide the design of more potent pyrrolo[2,3-c]pyridine derivatives.
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for a particular target could be used to search virtual libraries for novel pyrrolo[2,3-c]pyridine-based compounds that fit the model.
Target prediction algorithms can analyze the chemical structure of a compound like this compound and predict its most likely biological targets based on similarity to known active molecules. This can help to prioritize experimental testing and uncover novel therapeutic applications.
While specific chemoinformatic studies on this compound are not yet published, the application of these computational tools to the broader class of pyrrolopyridines has been demonstrated, highlighting their potential to accelerate the discovery and development of new therapeutic agents based on this scaffold. tandfonline.comsci-hub.se
Emerging Research Directions and Future Perspectives for 5 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine
Development of Novel and Efficient Synthetic Methodologies
The synthesis of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, is a topic of considerable interest in organic chemistry, with ongoing efforts to develop more efficient and versatile methods. nbuv.gov.uaresearchgate.net The primary approaches to constructing the 6-azaindole (B1212597) core can be broadly categorized into three strategies: the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring, the formation of a pyridine ring fused to a pyrrole precursor, and the simultaneous construction of both rings. nbuv.gov.ua
A specific and efficient laboratory-scale synthesis for 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine has been documented. The process involves the N-methylation of the parent compound, 5-bromo-1H-pyrrolo[2,3-c]pyridine. In a typical procedure, a solution of 5-bromo-1H-pyrrolo[2,3-c]pyridine in a suitable solvent like tetrahydrofuran (B95107) is treated with a strong base, such as sodium hydride, to deprotonate the pyrrole nitrogen. The subsequent addition of an alkylating agent, iodomethane, yields the desired this compound. This method is efficient, with reported yields as high as 89%.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Product | Yield |
| 5-bromo-1H-pyrrolo[2,3-c]pyridine | 1. Sodium Hydride (NaH)2. Iodomethane (CH₃I) | This compound | 89% |
Exploration of Unconventional Reactivity and Catalytic Applications
The reactivity of this compound is primarily exploited in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The bromine atom at the 5-position and the activated pyrrole ring are key features that dictate its chemical behavior.
One of the most common reactions involving this compound is nucleophilic aromatic substitution. For example, it can be reacted with piperazine (B1678402) derivatives, such as 1-[4-(methylsulfonyl)phenyl]piperazine (B62840), to generate new compounds with potential pharmaceutical applications. This type of reaction is fundamental in building a library of derivatives for biological screening.
Furthermore, the bromo-substituent makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups at the 5-position, significantly expanding the chemical diversity of the accessible derivatives. While the primary application of this reactivity is in the synthesis of discrete molecules for biological testing, the principles could be extended to the synthesis of functional materials, although this area remains largely unexplored.
Currently, there is a notable lack of research into the unconventional reactivity and direct catalytic applications of this compound itself. Its role has been predominantly passive, as a structural scaffold rather than an active catalyst or a participant in unconventional chemical transformations. This represents a significant research gap and a potential area for future investigation.
Advanced Computational Prediction of Compound Behavior and Interactions
Computational chemistry and molecular modeling are increasingly vital tools in modern drug discovery and chemical research, and the pyrrolo[2,3-c]pyridine scaffold is no exception. Advanced computational methods are being employed to predict the behavior and interactions of this class of compounds, guiding synthetic efforts and providing insights into their biological activities.
For the broader class of azaindoles, Density Functional Theory (DFT) calculations are used to study their electronic properties, including electron spectra, which can help in interpreting experimental data. mdpi.com DFT can also be used to model reaction mechanisms and predict the stereoselectivity of reactions involving related heterocyclic systems. researchgate.net For instance, DFT calculations have been used to elucidate the mechanism of formation for pyrrolo[2,3-c]pyridines from pyrrolo-2,3-dicarbonyls, confirming the formation of specific isomers. researchgate.net
Molecular docking and dynamics simulations are powerful techniques for predicting how these molecules interact with biological targets. For example, modeling studies have been used to understand the binding of pyrrolo[2,3-c]pyridine-based inhibitors to Lysine-Specific Demethylase 1 (LSD1), revealing key hydrophobic interactions that contribute to their potency. acs.org Similarly, molecular modeling has been used to investigate the interaction of related pyrrolopyridine derivatives with other targets like tubulin and to predict their physicochemical properties, such as adherence to Lipinski's rule of five. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies, which use molecular fingerprints and other descriptors, can predict the biological activity of new derivatives. mdpi.com Such models have been successfully built for related 1H-pyrrolo[2,3-b]pyridine derivatives to predict their cytotoxic activity. mdpi.com These computational approaches, while often applied to the broader class of pyrrolopyridines, are directly applicable to this compound and its derivatives, offering a pathway to rationally design new compounds with desired properties and to understand their behavior at a molecular level.
Table 2: Computational Methods in Pyrrolopyridine Research
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Prediction of electron spectra, reaction mechanisms, and stereoselectivity. | mdpi.comresearchgate.net |
| Molecular Docking/Dynamics | Prediction of binding modes and interactions with biological targets (e.g., LSD1, tubulin). | acs.orgnih.gov |
| QSAR | Prediction of biological activity (e.g., cytotoxicity). | mdpi.com |
| ADMET Prediction | Estimation of drug-like properties (solubility, permeability). | researchgate.net |
Potential as Molecular Probes and Chemical Biology Tools (Emphasizing Research Applications)
The unique structural and electronic properties of the pyrrolo[2,3-c]pyridine scaffold make it an excellent candidate for the development of molecular probes and chemical biology tools. These tools are essential for studying complex biological processes and for the validation of new drug targets.
One of the most promising applications is in the development of imaging agents. Pyrrolo[2,3-c]pyridine derivatives have been investigated as imaging agents for neurofibrillary tangles, which are a hallmark of Alzheimer's disease. nbuv.gov.ua Furthermore, the scaffold can be isotopically labeled, for example with 18F, to create Positron Emission Tomography (PET) radioligands. nbuv.gov.ua Fluorinated 5-azaindoles have been successfully developed as PET radioligands for imaging the cannabinoid receptor type 2 (CB2), which is involved in neuroinflammation.
In addition to imaging, pyrrolo[2,3-c]pyridines are being developed as potent and selective inhibitors for various enzymes, which can be used as chemical probes to study their function in cells and in vivo. A notable example is the discovery of pyrrolo[2,3-c]pyridines as highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic regulator. acs.org These inhibitors can be used to dissect the role of LSD1 in cancer and other diseases. acs.org
The versatility of the pyrrolo[2,3-c]pyridine core allows for its incorporation into a wide range of molecules designed to interact with specific biological targets. This makes it a valuable platform for the generation of new chemical biology tools to explore untapped areas of cellular signaling and disease pathology.
Identification of Unexplored Research Gaps and Future Avenues in Pyrrolo[2,3-c]pyridine Research
Despite the significant progress in the chemistry and biology of pyrrolo[2,3-c]pyridines, several research gaps and promising future avenues remain. The continued exploration of this scaffold is likely to yield new discoveries in both fundamental chemistry and applied sciences.
A major unexplored area is the application of this compound and its derivatives in materials science. The electronic properties of the bicyclic aromatic system suggest potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research in this direction is currently very limited.
In the realm of synthetic chemistry, while several methods for the synthesis of the pyrrolo[2,3-c]pyridine core exist, there is always a need for more efficient, sustainable, and scalable routes. nbuv.gov.uaresearchgate.net The development of novel catalytic systems, particularly those using earth-abundant metals, for the functionalization of the 6-azaindole ring is a key area for future research. Furthermore, the exploration of unconventional reactivity, beyond its use as a building block in cross-coupling reactions, could unlock new synthetic possibilities.
From a medicinal chemistry perspective, while pyrrolo[2,3-c]pyridines have been extensively studied as kinase inhibitors, their potential against other classes of drug targets is not yet fully realized. researchgate.netrjsocmed.com Expanding the scope of biological screening to include targets such as G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions could lead to the discovery of new therapeutic agents for a wider range of diseases.
Finally, the development of more sophisticated computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrrolo[2,3-c]pyridine derivatives would be highly beneficial for accelerating the drug discovery process. researchgate.net Integrating these predictive models with high-throughput synthesis and screening will undoubtedly pave the way for the next generation of drugs based on this remarkable heterocyclic scaffold.
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of the pyrrolopyridine core followed by N-methylation. For example, methylation of the parent heterocycle (e.g., 5-bromo-1H-pyrrolo[2,3-c]pyridine) is achieved using NaH as a base and methyl iodide in THF at 0°C to room temperature, yielding ~75% of the methylated product after crystallization . Key factors affecting yield include:
- Base selection : NaH ensures deprotonation of the pyrrole NH.
- Solvent : THF provides optimal solubility and reactivity.
- Temperature control : Slow addition of methyl iodide at 0°C minimizes side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 8.3–8.5 ppm for pyridine protons) and methyl groups (δ 3.8–4.0 ppm) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with planar fused-ring systems validate bond lengths (C–Br: ~1.89 Å) and intermolecular hydrogen bonding (N–H⋯N: ~2.8 Å) .
Q. What are common functionalization reactions for this compound, and what reagents are effective?
- Methodological Answer : The bromine atom at position 5 enables cross-coupling reactions:
- Suzuki-Miyaura : Use Pd(PPh₃)₄ with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/ethanol (3:1) at 105°C for biaryl synthesis (yields: 58%) .
- Buchwald-Hartwig amination : Catalyzed by Pd₂(dba)₃/Xantphos for introducing amines .
Advanced Research Questions
Q. How does this compound serve as a scaffold for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer :
- Core modifications : Introduce substituents at positions 3 and 5 to modulate bioactivity. For example, nitro groups at position 3 (via HNO₃ nitration) enhance binding to kinase targets .
- Biological assays : Test derivatives in in vitro kinase inhibition assays (IC₅₀ values) or cellular proliferation models (e.g., cancer cell lines) .
Q. What computational strategies are used to predict the reactivity and binding modes of derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites .
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like BET bromodomains (e.g., ABBV-744 analog studies) .
Q. How can researchers resolve contradictory data in bromination or cross-coupling reactions?
- Methodological Answer :
- Control experiments : Compare reaction outcomes with/without catalysts (e.g., CuI for Ullmann coupling) .
- Kinetic profiling : Use HPLC-MS to track intermediates and identify side products (e.g., debromination under harsh conditions) .
Q. What role do steric and electronic effects play in substituent-directed regioselectivity?
- Methodological Answer :
- Steric effects : Bulky groups at position 1 (e.g., tosyl) hinder reactivity at adjacent positions, favoring substitution at position 3 .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, directing electrophiles to electron-rich regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
